molecular formula C14H11FO2 B7995290 3-((4-Fluorophenoxy)methyl)benzaldehyde

3-((4-Fluorophenoxy)methyl)benzaldehyde

Cat. No.: B7995290
M. Wt: 230.23 g/mol
InChI Key: FHGDDNGXHKNKOR-UHFFFAOYSA-N
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Description

3-((4-Fluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a (4-fluorophenoxy)methyl group. This structure combines the reactivity of the aldehyde functional group with the electronic effects of the fluorinated aromatic ether moiety. The compound's molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 230.23 g/mol. Its unique substitution pattern makes it valuable in medicinal chemistry and materials science, particularly in synthesizing semicarbazones and other pharmacologically active derivatives .

Properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-4-6-14(7-5-13)17-10-12-3-1-2-11(8-12)9-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGDDNGXHKNKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenoxy)methyl)benzaldehyde typically involves the reaction of 4-fluorophenol with benzyl chloride under basic conditions to form 4-fluorophenoxybenzyl chloride. This intermediate is then subjected to a formylation reaction using a suitable formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

3-((4-Fluorophenoxy)methyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

3-(4-Fluorophenoxy)benzaldehyde

  • Molecular Formula : C₁₃H₉FO₂; Molecular Weight : 216.21 g/mol.
  • Key Differences : Lacks the methylene (-CH₂-) linker present in the target compound. This reduces steric bulk and alters electronic properties, as the oxygen atom is directly conjugated to the benzene ring.
  • Applications : Used in synthesizing anticonvulsant semicarbazones (e.g., FPBS, a lead compound with demonstrated activity) .

4-Fluoro-3-methylbenzaldehyde

  • Structure : Benzaldehyde with fluorine at the 4-position and a methyl group at the 3-position.
  • Molecular Formula : C₈H₇FO; Molecular Weight : 154.14 g/mol.
  • Key Differences: Simpler structure without ether or methylene linkages. The methyl group introduces steric hindrance but lacks the electron-withdrawing effects of the fluorophenoxy group.
  • Applications : Intermediate in organic synthesis and antibacterial coumarin derivatives .

3-((4-Fluorobenzyl)oxy)benzaldehyde

  • Structure : Benzaldehyde substituted with a 4-fluorobenzyloxy group at the 3-position.
  • Molecular Formula : C₁₄H₁₁FO₂; Molecular Weight : 230.23 g/mol.
  • Key Differences: Contains a benzyloxy group instead of phenoxymethyl, leading to increased lipophilicity and altered metabolic stability.
  • Applications : Research reagent in drug discovery .

4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde

  • Structure: Benzaldehyde with dual substitution: a 3-fluorophenoxy group at the 4-position and a 3-fluorobenzyl group at the 3-position.
  • Molecular Formula : C₂₁H₁₆F₂O₂; Molecular Weight : 338.35 g/mol.
  • Key Differences: More complex substitution with two fluorine atoms, enhancing electron-withdrawing effects and steric bulk. Likely exhibits distinct pharmacokinetic profiles compared to mono-substituted analogs .

Structural and Functional Analysis

Electronic Effects

  • The fluorine atom in 3-((4-Fluorophenoxy)methyl)benzaldehyde exerts an electron-withdrawing inductive effect, polarizing the aldehyde group and enhancing its electrophilicity.
  • The methylene bridge (-CH₂-) isolates the fluorophenoxy moiety from direct conjugation with the benzaldehyde ring, reducing resonance effects compared to compounds like 3-(4-Fluorophenoxy)benzaldehyde .

Metabolic Stability

  • Semicarbazone derivatives of fluorophenoxy benzaldehydes (e.g., FPBS) undergo extensive hepatic metabolism, forming carboxylic acids as major metabolites . The methylene group in this compound may slow oxidative metabolism, improving bioavailability.

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₄H₁₁FO₂ 230.23 3-(4-Fluorophenoxymethyl) Drug intermediates, materials
3-(4-Fluorophenoxy)benzaldehyde C₁₃H₉FO₂ 216.21 3-(4-Fluorophenoxy) Anticonvulsant semicarbazones
4-Fluoro-3-methylbenzaldehyde C₈H₇FO 154.14 4-Fluoro, 3-methyl Antibacterial agents
3-((4-Fluorobenzyl)oxy)benzaldehyde C₁₄H₁₁FO₂ 230.23 3-(4-Fluorobenzyloxy) Research reagents

Biological Activity

3-((4-Fluorophenoxy)methyl)benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated phenoxy group attached to a benzaldehyde moiety. The fluorine atom's position (para) in the phenoxy group significantly influences its chemical reactivity and biological interactions.

Research indicates that this compound exhibits various biological activities, including:

  • Antifungal Activity : The compound disrupts cellular antioxidation systems, leading to increased oxidative stress and subsequent cell death. It targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although detailed mechanisms remain to be elucidated.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description References
AntifungalDisruption of cellular antioxidation systems leading to cell death.
AntimicrobialPotential antimicrobial effects; further studies needed for confirmation.
PharmaceuticalInvestigated as a pharmaceutical intermediate with potential therapeutic uses.

Antifungal Activity

A study demonstrated that this compound exhibited significant antifungal properties against various strains. The compound was shown to inhibit fungal growth by targeting specific enzymes involved in oxidative stress responses. This finding suggests its potential application in treating fungal infections.

Antimicrobial Research

In a preliminary investigation, this compound was tested against several bacterial strains. Results indicated varying degrees of inhibition, warranting further exploration into its spectrum of activity and potential as an antimicrobial agent.

Comparative Analysis

When compared to structurally similar compounds, such as 3-((3-Fluorophenoxy)methyl)benzaldehyde, the para-substituted analog exhibited distinct biological behaviors. The positioning of the fluorine atom is critical; it influences the compound's reactivity and interaction with biological targets, potentially leading to differences in efficacy and safety profiles.

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